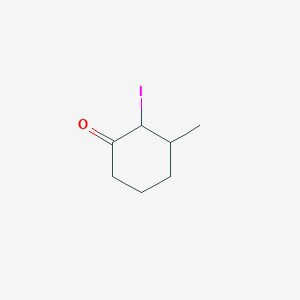

2-Iodo-3-methylcyclohexan-1-one

Beschreibung

2-Iodo-3-methylcyclohexan-1-one is a halogenated cyclohexanone derivative featuring an iodine atom at the 2-position and a methyl group at the 3-position of the cyclohexanone ring. The iodine substituent enhances its reactivity in cross-coupling reactions (e.g., Suzuki or Ullmann couplings), while the methyl group contributes to steric effects, influencing regioselectivity in subsequent transformations .

Eigenschaften

CAS-Nummer |

116016-05-8 |

|---|---|

Molekularformel |

C7H11IO |

Molekulargewicht |

238.07 g/mol |

IUPAC-Name |

2-iodo-3-methylcyclohexan-1-one |

InChI |

InChI=1S/C7H11IO/c1-5-3-2-4-6(9)7(5)8/h5,7H,2-4H2,1H3 |

InChI-Schlüssel |

ZPJPOAJRDZOLBH-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CCCC(=O)C1I |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-3-methylcyclohexan-1-one typically involves the iodination of 3-methylcyclohexan-1-one. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in the presence of an acid catalyst. The reaction is carried out under controlled conditions to ensure the selective iodination at the desired position on the cyclohexanone ring .

Industrial Production Methods

In an industrial setting, the production of 2-Iodo-3-methylcyclohexan-1-one may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Iodo-3-methylcyclohexan-1-one can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, amine, or thiol groups, leading to the formation of different substituted cyclohexanones.

Reduction Reactions: The carbonyl group in 2-Iodo-3-methylcyclohexan-1-one can be reduced to form the corresponding alcohol.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents, such as water or alcohols, at elevated temperatures.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed under acidic or basic conditions.

Major Products Formed

Substitution Reactions: Various substituted cyclohexanones, depending on the nucleophile used.

Reduction Reactions: 2-Iodo-3-methylcyclohexanol.

Oxidation Reactions: 2-Iodo-3-methylcyclohexanoic acid and other oxidized derivatives.

Wissenschaftliche Forschungsanwendungen

2-Iodo-3-methylcyclohexan-1-one has several applications in scientific research:

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving iodinated substrates.

Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.

Wirkmechanismus

The mechanism of action of 2-Iodo-3-methylcyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity towards its targets. Additionally, the carbonyl group can undergo nucleophilic attack, leading to the formation of various reaction intermediates that contribute to its overall biological activity .

Vergleich Mit ähnlichen Verbindungen

3-Iodo-5,5-dimethylcyclohex-2-en-1-one

- Structure: A cyclohexenone derivative with iodine at the 3-position and two methyl groups at the 5-position.

- Key Differences: Ring Saturation: The cyclohexenone ring (unsaturated) introduces conjugation between the ketone and double bond, increasing electrophilicity at the α-position compared to the saturated cyclohexanone in the target compound . Substituent Positions: The iodine at the 3-position (vs.

- Molecular Weight : 250.08 g/mol (higher than the target due to additional methyl groups) .

- CAS No.: 56671-85-3 .

3-Methylcyclohex-2-en-1-one

- Structure: A cyclohexenone with a methyl group at the 3-position but lacking iodine.

- Key Differences: Halogen Absence: The absence of iodine reduces molecular weight (110.15 g/mol) and limits utility in halogen-specific reactions (e.g., radioimaging or catalytic coupling) . Reactivity: The enone system facilitates Michael additions or Diels-Alder reactions, unlike the saturated target compound, which may favor ketone-specific reactions (e.g., Grignard additions) .

- CAS No.: 1193-18-6 .

2-Iodo-4-methylphenol

- Structure: An aromatic phenol with iodine at the 2-position and methyl at the 4-position.

- Key Differences: Ring Type: Aromatic phenol vs. aliphatic cyclohexanone. The hydroxyl group in phenol increases acidity (pKa ~10) compared to the non-acidic ketone in the target compound . Applications: Primarily used in antiseptics or polymer synthesis, contrasting with the target’s role as a synthetic intermediate .

- CAS No.: Not explicitly listed in evidence but structurally related to TCI Chemicals’ catalog entry (I1132-1G) .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Key Features |

|---|---|---|---|---|

| 2-Iodo-3-methylcyclohexan-1-one | C₇H₁₀IO | 224.06* | Not provided | Saturated ring; iodine at C2, methyl at C3; high potential for substitution reactions |

| 3-Iodo-5,5-dimethylcyclohex-2-en-1-one | C₈H₁₁IO | 250.08 | 56671-85-3 | Unsaturated ring; iodine at C3, dimethyl at C5; enhanced electrophilicity |

| 3-Methylcyclohex-2-en-1-one | C₇H₁₀O | 110.15 | 1193-18-6 | Unsaturated ring; methyl at C3; suited for conjugate additions |

| 2-Iodo-4-methylphenol | C₇H₇IO | 234.04 | Not provided | Aromatic phenol; iodine at C2, methyl at C4; acidic hydroxyl group |

*Calculated based on molecular formula.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.